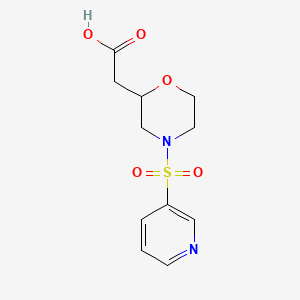![molecular formula C12H12N2O3S2 B7580064 2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580064.png)
2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazole derivatives and has shown potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in the development and progression of diseases. For example, in cancer research, it has been found to inhibit the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and angiogenesis. In inflammation research, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the production of inflammatory cytokines. In diabetes research, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose uptake and metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, it has been shown to reduce tumor growth and induce apoptosis. In inflammation research, it has been found to reduce inflammation and oxidative stress. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels. These effects are believed to be due to the compound's ability to inhibit various enzymes and pathways involved in the development and progression of diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid in lab experiments is its ability to inhibit various enzymes and pathways involved in the development and progression of diseases. This makes it a potentially useful therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to explore its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on improving the compound's solubility in water to make it easier to work with in lab experiments. Finally, research could also focus on developing more potent analogs of the compound with improved therapeutic properties.
Synthesis Methods
The synthesis of 2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid involves the reaction of thiophene-2-carbonyl chloride with ethylenediamine in the presence of a base to form thiophene-2-ylacetyl ethylenediamine. This intermediate is then reacted with thioamide and chloroacetic acid to yield the final product, this compound.
Scientific Research Applications
2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as cancer, inflammation, and diabetes. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels.
properties
IUPAC Name |
2-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-10(6-8-2-1-5-18-8)13-4-3-11-14-9(7-19-11)12(16)17/h1-2,5,7H,3-4,6H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMHGDWHHCBGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579985.png)
![2-[4-(2-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579992.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580004.png)
![2-[4-(2-Methoxyphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580008.png)

![2-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580029.png)

![2-[4-(2-Methylquinolin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580045.png)
![2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580053.png)
![2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580054.png)
![2-[4-[(5-Methylfuran-2-yl)methyl]morpholin-2-yl]acetic acid](/img/structure/B7580055.png)
![2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580059.png)
![[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7580077.png)
![2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid](/img/structure/B7580086.png)